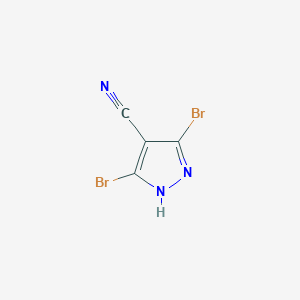

3,5-Dibromo-1H-pyrazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2N3/c5-3-2(1-7)4(6)9-8-3/h(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJBMJZYLSAGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NN=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283154 | |

| Record name | 3,5-Dibromo-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703808-53-0 | |

| Record name | 3,5-Dibromo-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1703808-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibromo 1h Pyrazole 4 Carbonitrile

Direct Halogenation Approaches to Pyrazole (B372694) Ring Systems

Direct halogenation of the pyrazole ring is a common method for introducing halogen atoms. However, the regioselectivity of this reaction is highly dependent on the electronic nature of the pyrazole ring and the substituents already present.

Bromination of Pyrazole Precursors

The bromination of unsubstituted 1H-pyrazole typically occurs preferentially at the 4-position due to its higher electron density. Achieving dibromination at the 3- and 5-positions while the 4-position is unsubstituted is challenging under standard electrophilic bromination conditions. Therefore, a common strategy involves the use of a pyrazole precursor where the 4-position is already substituted, directing the incoming bromine atoms to the 3- and 5-positions. For the synthesis of 3,5-Dibromo-1H-pyrazole-4-carbonitrile, a potential precursor would be 1H-pyrazole-4-carbonitrile. However, the direct bromination of this precursor to achieve the desired 3,5-dibromo substitution pattern would require specific reaction conditions to overcome the natural reactivity of the pyrazole ring.

Alternatively, a more common route to 3,5-dibromopyrazoles involves the bromination of a pyrazole with a temporary protecting group at the 4-position, or the debromination of a tribrominated pyrazole. For instance, 3,4,5-tribromo-1H-pyrazole can be selectively debrominated at the 4-position to yield 3,5-dibromo-1H-pyrazole. This latter compound could then potentially undergo cyanation at the 4-position, although this would represent a separate synthetic step rather than a direct bromination approach to the final product.

Regioselective Bromination Strategies

Achieving regioselective bromination at the 3- and 5-positions of a pyrazole ring is often accomplished by manipulating the electronic properties of the ring and utilizing specific brominating agents. When the 4-position is blocked by a substituent, electrophilic attack is directed to the 3- and 5-positions.

A key strategy for the synthesis of 3,5-dibrominated pyrazoles involves starting with a pyrazole derivative that is already substituted at the 4-position. For example, the bromination of 1H-pyrazole-4-carboxylic acid could be a potential route, followed by conversion of the carboxylic acid group to a nitrile.

Another established regioselective strategy is the dehalogenation of a polyhalogenated pyrazole. For example, the synthesis of 3,5-dibromo-1H-pyrazole has been achieved through the regioselective metal-halogen exchange at the C-4 position of 3,4,5-tribromo-1H-pyrazole, followed by quenching. This method provides excellent control over the final substitution pattern. While this provides the desired 3,5-dibromo core, the introduction of the 4-carbonitrile group would be a subsequent transformation.

Palladium-catalyzed cross-coupling reactions represent a modern approach to the regioselective functionalization of pyrazoles. A pre-functionalized pyrazole, for instance, a di-iodinated or di-brominated pyrazole at the 3- and 5-positions, could potentially undergo a palladium-catalyzed cyanation reaction to introduce the nitrile group at the 4-position. This approach offers high regioselectivity but involves a multi-step synthesis.

Cyclization Pathways for Pyrazole-4-carbonitrile Formation

An alternative to the functionalization of a pre-existing pyrazole ring is the construction of the desired substituted pyrazole from acyclic precursors. This approach can offer greater control over the final substitution pattern by incorporating the required functional groups into the starting materials.

One-Pot Condensation Reactions

One-pot condensation reactions, including multicomponent reactions, are highly efficient methods for the synthesis of complex heterocyclic compounds like pyrazoles from simple starting materials. These reactions avoid the isolation of intermediates, saving time and resources.

While the provided outline specifies the condensation of pyrazole-4-aldehyde with hydroxylamine (B1172632) hydrochloride, this reaction would lead to the formation of a pyrazole-4-carboxaldoxime, which can then be dehydrated to the corresponding nitrile. This represents a viable method for introducing a nitrile group at the 4-position of a pre-formed pyrazole ring. For the synthesis of this compound, this would entail the synthesis of 3,5-dibromo-1H-pyrazole-4-carbaldehyde as a key intermediate. This aldehyde could then be converted to the nitrile via the oxime.

A more direct cyclization approach to pyrazole-4-carbonitriles often involves the reaction of a hydrazine (B178648) with a β-ketonitrile or a related precursor. For example, the condensation of a hydrazine with a 2-aroyl-3-dimethylamino-2-propenenitrile can yield a substituted pyrazole-4-carbonitrile. To obtain the target molecule, a dihalogenated version of the propenenitrile precursor would be required.

Multi-component reactions (MCRs) are powerful tools for the synthesis of highly substituted pyrazoles in a single step. A common MCR for the synthesis of pyrazole-4-carbonitriles involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative.

While a specific MCR for the direct synthesis of this compound is not readily found in the literature, one can envision a hypothetical MCR strategy. This could involve the use of a dibrominated aldehyde or another suitably halogenated three-carbon component in a reaction with hydrazine and a source of the nitrile group. The challenge in such an approach would be the stability of the halogenated starting materials under the reaction conditions and achieving the desired regioselectivity.

The following table provides examples of multicomponent reactions used to synthesize various substituted pyrazole-4-carbonitriles, illustrating the general principles of this synthetic strategy.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product |

| Aromatic Aldehyde | Malononitrile | Phenylhydrazine | Catalyst-free, Glucose-urea deep eutectic solvent, RT | 5-Amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitrile |

| Aldehyde | Ethyl Acetoacetate | Malononitrile | Potassium Phthalimide, Refluxing ethanol | 6-Amino-4-substituted-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| Enaminone | Trichloroacetonitrile | Hydrazine | Dioxane, Reflux | 3-Amino-5-substituted-1H-pyrazole-4-carbonitrile |

These examples demonstrate the versatility of MCRs in generating diverse pyrazole-4-carbonitrile scaffolds. The adaptation of such methods to produce the 3,5-dibromo derivative would depend on the availability and reactivity of appropriately halogenated precursors.

Catalyst-Mediated Cyclizations

Catalyst-mediated cyclization reactions represent a primary strategy for constructing the pyrazole core. These methods often involve the condensation of a hydrazine source with a 1,3-difunctionalized precursor. The nature of the catalyst can be pivotal in promoting efficiency, regioselectivity, and milder reaction conditions.

In recent years, metal-free catalytic systems have gained prominence for pyrazole synthesis, offering advantages in terms of cost, toxicity, and environmental impact. These reactions often rely on organocatalysts or non-metallic reagents to facilitate the key bond-forming steps. One established metal-free approach involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine salts, mediated by molecular iodine (I₂). This method proceeds through an oxidative C–N bond formation without the need for isolating the intermediate hydrazones, providing a practical route to a variety of substituted pyrazoles. Another strategy employs a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyl compounds, and diazo compounds, which proceeds via a tandem Knoevenagel condensation and 1,3-dipolar cycloaddition. mdpi.com

| Precursors | Catalyst/Mediator | Key Features | Reference |

| α,β-Unsaturated Aldehydes/Ketones, Hydrazine Salts | Molecular Iodine (I₂) | Eco-friendly, one-pot, regioselective | |

| Aldehydes, 1,3-Dicarbonyls, Diazo Compounds | None (Tandem Reaction) | High atom economy, operational simplicity | mdpi.com |

| α,β-Alkynic Hydrazones | Molecular Iodine (I₂) | Promotes electrophilic cyclization for 4-iodopyrazoles | researchgate.net |

Many pyrazole syntheses initially form a dihydrogenated pyrazole ring, known as a pyrazoline, which must then be oxidized to the aromatic pyrazole. Performing this aromatization without transition metal catalysts is a key goal of green chemistry. Molecular oxygen can serve as a green oxidant in tandem reaction sequences to yield polyfunctional pyrazoles. mdpi.com Iodine is also frequently used to promote the oxidative dehydrogenation of pyrazolines to their corresponding arylpyrazoles under metal-free and additive-free conditions. smolecule.com

Furthermore, electrochemical methods offer a sustainable alternative for the oxidative aromatization of pyrazolines. chemicalbook.com This approach avoids the use of chemical oxidants altogether, instead using an electric current to drive the transformation. These methods are applicable to a broad scope of pyrazolines and can be performed in simple electrolysis setups. chemicalbook.com

| Substrate | Oxidant/Method | Conditions | Advantages | Reference |

| Pyrazoline Intermediate | Molecular Oxygen (O₂) | Tandem with cyclization | Green oxidant, high atom economy | mdpi.com |

| Pyrazolines, Pyrazolidin-3-ones | Molecular Iodine (I₂) | Metal-free, additive-free | Broad functional group tolerance | smolecule.com |

| Pyrazolines | Electrosynthesis | Carbon-based electrodes, NaCl mediator | Sustainable, avoids chemical oxidants | chemicalbook.com |

Deep Eutectic Solvents (DESs) have emerged as highly effective and environmentally benign reaction media for heterocyclic synthesis. uni.lu These solvents, typically formed from a mixture of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen-bond donor (like urea (B33335) or glycerol), can act as both the solvent and a catalyst. uni.lu The use of DESs can enhance reaction rates, improve yields, and simplify work-up procedures while avoiding volatile and toxic organic solvents.

Specifically for the synthesis of pyrazole-4-carbonitrile derivatives, multicomponent reactions involving hydrazine, malononitrile, and aromatic aldehydes have been successfully carried out in glucose-based or choline chloride/urea DESs under catalyst-free conditions. chemicalbook.com The inherent properties of the DES, such as its hydrogen-bond donating ability, facilitate the reaction, making it a promising green methodology. chemicalbook.com

| DES Composition | Reactants | Key Outcome | Reference |

| Choline Chloride : Glycerol | Chalcones, Phenylhydrazine | High yield of pyrazoline derivatives | |

| Choline Chloride : Urea | Aldehyde, Malononitrile, Hydrazine, Ethyl Acetoacetate | Efficient synthesis of pyranopyrazoles | uni.lu |

| Glucose-based DES | Aldehyde, Malononitrile, Hydrazine | Catalyst-free synthesis of pyrazole-4-carbonitriles | chemicalbook.com |

Derivatization from Related Pyrazole Intermediates

An alternative approach to synthesizing this compound is to begin with a pre-formed pyrazole ring and introduce or modify the required functional groups.

Conversion of 3,5-Dibromo-1H-pyrazole-4-carboxylic Acid Precursors

A logical precursor for the target molecule is 3,5-Dibromo-1H-pyrazole-4-carboxylic acid. The conversion of a carboxylic acid functional group into a nitrile is a well-established transformation in organic synthesis. The process typically involves a two-step sequence:

Amide Formation: The carboxylic acid is first converted to the corresponding primary amide, 3,5-Dibromo-1H-pyrazole-4-carboxamide. This can be achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which is then reacted with ammonia (B1221849).

Dehydration of Amide: The resulting carboxamide is subsequently dehydrated to yield the target carbonitrile. This step is accomplished using a variety of dehydrating agents, such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride (B1165640) (TFAA).

Functional Group Transformations of Existing Pyrazole Scaffolds

Synthesizing the target compound could also be envisioned through direct functionalization of a simpler pyrazole scaffold. Two potential pathways include:

Bromination of 1H-pyrazole-4-carbonitrile: This route would involve the direct bromination of the pyrazole-4-carbonitrile core at the 3- and 5-positions. Electrophilic bromination of the pyrazole ring is a common reaction, but achieving selective dibromination at these specific positions without affecting the nitrile group would require careful optimization of reaction conditions.

Cyanation of 3,5-Dibromo-1H-pyrazole: This approach would involve introducing the cyano group at the 4-position of a 3,5-dibromo-1H-pyrazole starting material. This is generally more challenging than bromination, as it requires a nucleophilic substitution or a metal-catalyzed cross-coupling reaction on a potentially deactivated pyrazole ring.

Currently, documented synthetic procedures specifically employing these functional group transformation strategies to arrive at this compound are not widely reported in scientific literature.

Green Chemistry Principles in Synthesis Optimization

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The optimization of a potential synthesis for this compound would benefit significantly from the application of these principles, focusing on areas such as the use of safer solvents, development of catalytic reactions, and minimization of waste.

Use of Greener Solvents: Many organic syntheses rely on volatile and often toxic organic solvents. A key aspect of green chemistry is the replacement of these solvents with more environmentally benign alternatives. For the synthesis of pyrazole derivatives, researchers have explored the use of water, ethanol, and polyethylene (B3416737) glycol (PEG) as greener solvent options. For instance, some multicomponent reactions for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles have been successfully carried out in a mixture of water and ethanol, which are less toxic and more sustainable than many traditional organic solvents.

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions, and can be used in smaller, substoichiometric amounts. For the synthesis of pyrazole-4-carbonitrile derivatives, various catalysts have been investigated. These include novel nanocatalysts and reusable solid catalysts. The application of such catalysts to a potential synthesis of this compound could lead to more efficient and environmentally friendly processes. A hypothetical catalytic approach could involve a reusable solid acid or base catalyst to facilitate the key reaction steps, thereby avoiding the use of corrosive and difficult-to-recycle homogeneous catalysts.

Energy Efficiency: Traditional synthetic methods often require significant energy input in the form of prolonged heating. Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times and increased yields. The application of microwave irradiation to the synthesis of pyrazole derivatives has been shown to be effective. A potential synthesis of this compound could be optimized by exploring microwave-assisted reaction conditions, which would align with the green chemistry principle of designing for energy efficiency.

Solvent-Free and One-Pot Reactions: Conducting reactions without a solvent or in a "one-pot" manner, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly reduce waste and improve efficiency. For pyrazole synthesis, solvent-free and one-pot procedures have been developed for certain derivatives. A green synthetic strategy for this compound would ideally involve a one-pot reaction of the starting materials under solvent-free conditions, potentially with microwave assistance, to minimize environmental impact.

Table 1: Comparison of Green Chemistry Approaches in Pyrazole Synthesis

| Green Chemistry Principle | Traditional Approach | Green Alternative | Potential Benefit for this compound Synthesis |

| Solvent | Volatile organic solvents (e.g., toluene, DMF) | Water, ethanol, PEG, solvent-free | Reduced toxicity and environmental pollution |

| Catalyst | Stoichiometric reagents (e.g., strong acids/bases) | Reusable solid catalysts, nanocatalysts | Easier separation, reduced waste, milder reaction conditions |

| Energy | Conventional heating (prolonged reflux) | Microwave irradiation, ultrasound | Faster reaction times, lower energy consumption |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions | Increased efficiency, reduced waste and resource consumption |

Chemical Reactivity and Transformation Mechanisms of 3,5 Dibromo 1h Pyrazole 4 Carbonitrile

Halogen Atom Reactivity and Substitution Dynamics

The pyrazole (B372694) ring is an electron-rich aromatic system. However, the presence of two bromine atoms at positions 3 and 5, along with a strongly electron-withdrawing nitrile group at position 4, significantly influences the electron density distribution and reactivity of the molecule. These substituents render the carbon atoms attached to the bromine atoms susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of 3,5-Dibromo-1H-pyrazole-4-carbonitrile. In this mechanism, a nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide ion. The electron-withdrawing nature of the adjacent nitrile group and the pyrazole nitrogen atoms helps to stabilize the negative charge in the intermediate, thereby facilitating the substitution reaction.

While specific studies detailing extensive nucleophilic aromatic substitution reactions on this compound are not widely available in the reviewed literature, the general principles of SNAr on halogenated pyrazoles suggest that a variety of nucleophiles, such as amines, alkoxides, and thiolates, can be employed to displace the bromine atoms. The regioselectivity of the substitution, i.e., whether the bromine at C3 or C5 is preferentially replaced, would be influenced by steric factors and the specific reaction conditions employed.

Reactivity of Bromine as a Leaving Group

The bromine atoms in this compound serve as excellent leaving groups in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The stability of the resulting bromide anion (Br⁻) makes the displacement of bromine energetically favorable. In the context of palladium-catalyzed reactions, the C-Br bond is sufficiently reactive to undergo oxidative addition to a low-valent palladium complex, which is the initial and often rate-determining step in cross-coupling catalytic cycles. The relative reactivity of the C3-Br versus the C5-Br bond can be influenced by the electronic environment and steric hindrance, potentially allowing for selective mono- or di-substitution by carefully controlling reaction conditions.

Cross-Coupling Reaction Applications

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a valuable substrate for such transformations, enabling the introduction of a wide array of substituents at the 3 and 5 positions.

Suzuki Coupling Protocols

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron reagent with a halide in the presence of a palladium catalyst and a base, is a widely used method for the formation of C-C bonds. While specific examples for this compound are not extensively documented, the successful Suzuki coupling of other brominated pyrazole derivatives provides a strong basis for its applicability.

For instance, the coupling of 3-bromopyrazolo[1,5-a]pyrimidin-5-ones with various arylboronic acids has been shown to proceed in good to excellent yields under microwave-assisted conditions using a palladium catalyst such as PdCl₂(PPh₃)₂ and a base like Na₂CO₃ in a solvent like dioxane. nih.gov It is generally observed that 3-bromopyrazoles tend to react faster than 4-bromopyrazoles in such couplings. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Dioxane | 110 | 67-89 | nih.gov |

| P1 (XPhos precatalyst) | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | High | nih.gov |

This table represents typical conditions for bromopyrazole derivatives and serves as a likely starting point for the optimization of reactions with this compound.

Stille Coupling Protocols

The Stille coupling reaction utilizes organotin reagents as coupling partners with organic halides, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups. Although specific Stille coupling protocols for this compound are not detailed in the available literature, the general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the coupled product and regenerate the catalyst. wikipedia.org

The versatility of the Stille reaction suggests its potential for the selective functionalization of this compound. By choosing appropriate organostannanes, various alkyl, alkenyl, alkynyl, and aryl groups could be introduced at the C3 and C5 positions.

Other Palladium-Catalyzed Coupling Reactions

Beyond Suzuki and Stille couplings, other palladium-catalyzed reactions can be envisaged for the functionalization of this compound. These include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), Buchwald-Hartwig amination (coupling with amines), and various carbonylation reactions. The presence of two reactive bromine atoms offers the possibility of sequential or one-pot double cross-coupling reactions to synthesize complex, unsymmetrically substituted pyrazole derivatives. The regioselectivity of these reactions would be a key aspect to control, potentially achievable through careful selection of catalysts, ligands, and reaction conditions.

Nitrile Group Reactivity

The electron-withdrawing nature of the dibrominated pyrazole ring significantly influences the reactivity of the C≡N triple bond in this compound, making the carbon atom of the nitrile group highly electrophilic. This inherent reactivity allows for a variety of chemical transformations, primarily centered around nucleophilic additions to the carbon-nitrogen triple bond.

Hydrolysis and Amidation Pathways

The conversion of the nitrile group to a carboxylic acid or an amide represents a fundamental transformation in organic chemistry. While specific studies detailing the direct hydrolysis of this compound to its corresponding carboxylic acid are not extensively documented in publicly available literature, the general principles of nitrile hydrolysis are well-established and can be extrapolated. Typically, this transformation can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.

Table 1: Representative Transformation of the Nitrile Group

| Starting Material | Product | Reaction Type | Reference |

| This compound | 3-Ethynyl-1-[(3S,5R)-5-(methoxymethyl)pyrrolidin-3-yl]-5-(methylamino)pyrazole-4-carboxamide | Amidation (within a multi-step synthesis) | researchgate.net |

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. A common example is the reaction of nitriles with nitrile imines to form 1,2,4-triazoles or with azides to yield tetrazoles. While the application of such cycloaddition reactions directly to the nitrile moiety of this compound is not explicitly detailed in the surveyed literature, the general reactivity pattern of cyanopyrazoles suggests its potential as a substrate in these transformations. The electron-deficient nature of the nitrile carbon in this specific molecule would likely enhance its reactivity towards electron-rich dipoles.

Oxidation and Reduction Chemistry of the Pyrazole Core

The pyrazole ring is an aromatic heterocycle and generally exhibits stability towards oxidation and reduction reactions under mild conditions. However, the presence of substituents and the choice of reagents can facilitate transformations of the pyrazole core.

The oxidation of pyrazole derivatives can be achieved using various oxidizing agents. For instance, potassium permanganate (B83412) has been employed to oxidize substituted pyrazoles, often leading to cleavage of the ring or oxidation of side chains depending on the reaction conditions and the substitution pattern of the pyrazole. sciencepublishinggroup.comaun.edu.egresearchgate.netresearchgate.net The specific outcome of oxidizing this compound would depend on the reaction conditions, with the potential for oxidation of the pyrazole ring or transformation of the nitrile group.

Regarding reduction, the pyrazole ring is generally resistant to catalytic hydrogenation under standard conditions. However, stronger reducing agents can effect changes. Sodium borohydride (B1222165) is a common reducing agent for carbonyl compounds and has been used in the reduction of pyrazole derivatives bearing reducible functional groups. researchgate.net Its direct effect on the pyrazole core of this compound under standard conditions is not well-documented, and it would be expected to be unreactive towards the aromatic ring itself. More forceful reduction methods might lead to the reduction of the pyrazole ring or the nitrile group.

It is important to note that the bromine atoms on the pyrazole ring can also influence its reactivity in both oxidation and reduction reactions, potentially participating in or directing the course of these transformations.

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Analysis of Substituted Pyrazole (B372694) Carbonitriles

Spectroscopic methods are indispensable for elucidating the molecular structure of 3,5-Dibromo-1H-pyrazole-4-carbonitrile. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular structure, as well as the functional groups present, can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple. The most prominent feature would be a signal corresponding to the N-H proton of the pyrazole ring. This signal is typically broad and its chemical shift can vary depending on the solvent and concentration, but it is generally found in the downfield region of the spectrum. For the parent 1H-pyrazole-4-carbonitrile, the protons at positions 3 and 5 appear as singlets. chemicalbook.comnih.gov In the case of this compound, these protons are substituted by bromine atoms, thus their signals would be absent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the four carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) would appear in a characteristic downfield region. The two bromine-substituted carbons (C3 and C5) would be shifted to a different extent compared to the unsubstituted pyrazole. The carbon at position 4, attached to the nitrile group, would also have a characteristic chemical shift. For comparison, the approximate chemical shifts for related pyrazole structures are provided in the table below.

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| C3 | ~130-145 | Attached to Bromine |

| C4 | ~90-105 | Attached to Cyano Group |

| C5 | ~130-145 | Attached to Bromine |

| C≡N | ~110-120 | Nitrile Carbon |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, the most characteristic absorption band would be that of the nitrile (C≡N) stretching vibration, which typically appears in the region of 2220-2260 cm⁻¹. rsc.orgspectroscopyonline.com This is often a sharp and intense peak. spectroscopyonline.com Another key feature would be the N-H stretching vibration of the pyrazole ring, which is expected as a broad band in the range of 3100-3500 cm⁻¹. The C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (pyrazole) | Stretching | 3100 - 3500 (broad) |

| C≡N (nitrile) | Stretching | 2220 - 2260 (sharp, intense) |

| C=N (pyrazole ring) | Stretching | ~1500 - 1600 |

| C-Br | Stretching | Below 800 |

Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. nih.govyoutube.com Therefore, the molecular ion peak will appear as a cluster of peaks, with the M+ and M+2 peaks having a characteristic intensity ratio of approximately 1:1, and the M+4 peak also being significant due to the presence of two bromine atoms. nih.govyoutube.com Fragmentation may involve the loss of bromine atoms, HCN, or other small fragments, providing further structural clues. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity.

Flash chromatography is a rapid and efficient method for the purification of organic compounds. rochester.eduorgsyn.org For this compound, a polar compound, normal-phase flash chromatography using silica (B1680970) gel as the stationary phase is a suitable purification method. rochester.eduwfu.edu The choice of eluent is critical and is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). rochester.edurochester.edu The polarity of the eluent is gradually increased to elute the compound from the column. For particularly polar compounds, a small percentage of methanol (B129727) can be added to the eluent. rochester.edu

| Stationary Phase | Eluent System Examples | Application Notes |

|---|---|---|

| Silica Gel | Hexane/Ethyl Acetate gradient | Commonly used for compounds of moderate polarity. |

| Silica Gel | Dichloromethane/Methanol gradient | Suitable for more polar compounds. |

| Amine-bonded Silica | Acetonitrile (B52724)/Water | Can be used for very polar, water-soluble compounds in a HILIC mode. biotage.com |

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for the analysis and purification of compounds. ijcpa.inresearcher.life For assessing the purity of this compound, a reversed-phase HPLC method would be appropriate. ijcpa.insielc.com In this setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. ijcpa.insielc.com An acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape. ijcpa.in The retention time of the compound is a characteristic property under specific chromatographic conditions, and the area of the peak is proportional to its concentration, allowing for quantitative purity analysis.

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are fundamental to characterizing the electronic nature of 3,5-Dibromo-1H-pyrazole-4-carbonitrile. These in-silico investigations help predict its geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a mainstay of computational chemistry for studying the electronic structure of pyrazole (B372694) derivatives. researchgate.netnih.gov Calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) to provide a balance between computational cost and accuracy. nih.gov

For this compound, DFT calculations can be employed to determine key structural and electronic parameters. These include optimized molecular geometry (bond lengths and angles), vibrational frequencies for comparison with experimental IR and Raman spectra, and the distribution of electron density. nih.gov The calculated Mulliken atomic charges, for instance, can reveal the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity. researchgate.net The presence of two bromine atoms and a cyano group, all being electron-withdrawing, significantly influences the electron distribution across the pyrazole ring.

Table 1: Illustrative DFT Calculation Parameters for Pyrazole Systems

| Parameter | Typical Functional | Typical Basis Set | Key Outputs |

|---|---|---|---|

| Geometry Optimization | B3LYP, M06-2X | 6-311++G(d,p) | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | B3LYP | 6-311+G** | IR/Raman spectra, zero-point energy |

| Electronic Properties | B3LYP | cc-pVTZ | HOMO/LUMO energies, Mulliken charges, dipole moment |

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. escholarship.org A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net In this compound, the strongly electron-withdrawing bromo and cyano substituents are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrazole. This lowering of orbital energies generally leads to increased stability. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies on similar pyrazole derivatives have established these relationships between substituent electronic effects and frontier orbital energies. researchgate.net

Tautomerism and Conformational Analysis

Pyrazoles are well-known for exhibiting tautomerism, a phenomenon that can significantly influence their chemical and physical properties. purkh.com

The position of the tautomeric equilibrium in pyrazole systems is highly sensitive to both the nature of the substituents on the ring and the surrounding solvent medium. nih.govfu-berlin.de

Substituent Effects: The electronic properties of substituents at positions 3 and 5 play a crucial role in determining the relative stability of the two tautomers. researchgate.net Computational studies have shown that electron-donating groups tend to favor being at the C3 position (adjacent to the NH), while electron-withdrawing groups often stabilize the tautomer where they are at the C5 position. nih.govresearchgate.net In this compound, both substituents at the 3 and 5 positions are bromine atoms. While halogens have competing inductive (withdrawing) and resonance (donating) effects, they generally act as electron-withdrawing groups on the pyrazole ring. The presence of the powerful electron-withdrawing cyano group at C4 further modulates the electron density of the entire ring system, influencing the proton's preferred location. Quantum chemical calculations of the relative Gibbs free energies (ΔG) of the two possible tautomers are necessary to predict which form is more stable. researchgate.net

Solvent Effects: The solvent can significantly alter the tautomeric ratio. Polar and protic solvents can stabilize one tautomer over another through intermolecular hydrogen bonding. nih.gov For instance, water molecules have been shown computationally to lower the energetic barrier for proton transfer by forming hydrogen-bonded bridges between the two nitrogen atoms. nih.gov In contrast, in nonpolar, aprotic solvents, pyrazole derivatives often form self-associated dimers. fu-berlin.denih.gov The choice of solvent can therefore shift the equilibrium, and computational models often incorporate solvent effects using approaches like the Polarizable Continuum Model (PCM) to provide more accurate predictions of tautomer stability in solution. sci-hub.se

Table 2: Factors Influencing Pyrazole Tautomeric Equilibrium

| Factor | Influence | Example Effect |

|---|---|---|

| Substituents | Electron-donating vs. Electron-withdrawing nature alters the electron density of the ring nitrogens. nih.govresearchgate.net | Electron-donating groups (e.g., -NH2, -CH3) often stabilize the tautomer where the proton is on the adjacent nitrogen (N1). nih.gov |

| Solvent Polarity | Polar solvents can stabilize the more polar tautomer. nih.gov | A shift in equilibrium may be observed when changing from a nonpolar solvent like chloroform (B151607) to a polar one like DMSO. nih.govnih.gov |

| Hydrogen Bonding | Protic solvents can form hydrogen bonds, facilitating proton transfer and altering relative stabilities. nih.gov | Water or ammonia (B1221849) can lower the activation energy for tautomer interconversion. nih.gov |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition state structures that connect them.

For a molecule like this compound, DFT calculations can be used to model various potential reactions. For example, the mechanism of electrophilic substitution at the C4 position (if it were unsubstituted) or N-alkylation/acylation at one of the ring nitrogens could be investigated. The calculations would involve locating the transition state for the proposed mechanism and calculating the activation energy (the energy difference between the reactants and the transition state). A lower activation energy indicates a more favorable reaction pathway. nih.gov

A well-studied example of a computationally modeled mechanism in pyrazoles is the intramolecular proton transfer itself. nih.gov Studies have calculated the activation energy for this 1,2-proton shift, revealing a high energy barrier for the uncatalyzed process, which is significantly lowered by the participation of solvent molecules like water. nih.gov This type of detailed mechanistic insight derived from computational modeling is essential for understanding and predicting the chemical behavior of pyrazole derivatives.

Transition State Analysis

Transition state (TS) analysis is a cornerstone of computational chemistry, aimed at identifying the highest energy point along a reaction coordinate. This fleeting molecular arrangement, the transition state, governs the kinetic feasibility of a chemical transformation. For reactions involving this compound, such as cycloadditions, nucleophilic substitutions, or functional group modifications, identifying the geometry and energy of the transition state is crucial for understanding reaction mechanisms and predicting reaction rates.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to locate and characterize transition states. researchgate.neteurasianjournals.com These calculations would typically involve mapping the potential energy surface of a given reaction to find the saddle point corresponding to the TS. Key parameters that would be determined in a transition state analysis for a reaction of this compound are presented conceptually in the table below. The values are illustrative, as specific experimental or computational data for this compound were not found.

| Reaction Type | Key Geometric Parameters of TS | Calculated Vibrational Frequencies (cm⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|---|

| N-alkylation | Elongated N-H bond, forming C-N bond | One imaginary frequency corresponding to the reaction coordinate | Data not available |

| Cycloaddition | Partially formed bonds between the pyrazole and reactant | One imaginary frequency corresponding to the reaction coordinate | Data not available |

| Substitution at Bromine | Distorted pyrazole ring with elongated C-Br bond | One imaginary frequency corresponding to the reaction coordinate | Data not available |

The imaginary frequency is a critical indicator of a true transition state, representing the motion of the atoms along the reaction coordinate that leads from reactants to products. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. For instance, in a hypothetical cycloaddition reaction, computational studies on similar pyrazoles have shown how substituents can influence the activation energy and thus the reaction outcome. acs.orgacs.org

Energetic Profiles of Key Transformations

The energetic profile of a reaction provides a comprehensive map of the energy changes that occur as reactants are converted into products, passing through any transition states and intermediates. This profile is essential for determining the thermodynamics and kinetics of a chemical process. For key transformations of this compound, such as its synthesis or subsequent functionalization, an energetic profile would reveal whether the reaction is energetically favorable (exothermic or endothermic) and how fast it is likely to proceed.

Quantum mechanical calculations can be used to compute the energies of reactants, intermediates, transition states, and products. eurasianjournals.com The relative energies of these species allow for the construction of a reaction coordinate diagram. A conceptual representation of the type of data that would be generated from such a study is shown in the table below. Again, these are illustrative examples due to the lack of specific literature data for the target compound.

| Transformation | Reactant(s) Energy (kcal/mol) | Transition State Energy (kcal/mol) | Intermediate(s) Energy (kcal/mol) | Product(s) Energy (kcal/mol) | Overall Reaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| Synthesis from Precursors | Data not available | Data not available | Data not available | Data not available | Data not available |

| N-H Deprotonation | Data not available | Data not available | N/A | Data not available | Data not available |

| Reaction at Cyano Group | Data not available | Data not available | Data not available | Data not available | Data not available |

Applications in Organic Synthesis and Materials Science

A Versatile Linchpin in Synthetic Chemistry

The strategic placement of reactive functional groups on the pyrazole (B372694) ring of 3,5-Dibromo-1H-pyrazole-4-carbonitrile underpins its utility as a versatile synthetic intermediate. The bromine atoms at positions 3 and 5 serve as handles for various cross-coupling reactions, while the nitrile group and the pyrazole ring itself offer multiple sites for further chemical transformations.

Architect of Complex Heterocyclic Frameworks

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and this compound provides a direct route to a diverse array of more complex heterocyclic systems. The reactivity of the bromine atoms allows for their sequential or simultaneous replacement, enabling the introduction of various substituents and the construction of intricate molecular designs. This adaptability makes it a valuable precursor in the synthesis of novel compounds with potential biological activities.

General synthetic strategies often involve the initial transformation of the nitrile group or the pyrazole N-H, followed by modification at the C-Br bonds, or vice-versa, providing chemists with a high degree of control over the final product's structure.

A Precursor to Advanced Organic Molecules

Beyond the synthesis of heterocyclic systems, this compound serves as a precursor for a range of advanced organic molecules. The bromine atoms are amenable to substitution reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are powerful tools for forming carbon-carbon bonds. This allows for the attachment of aryl, heteroaryl, and alkynyl groups, leading to the creation of molecules with tailored electronic and photophysical properties.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, further expanding the synthetic possibilities. This functional group tolerance and reactivity make it a key starting material in multi-step synthetic sequences aimed at producing complex organic targets.

Gateway to Fused Heterocyclic Architectures

A significant application of this compound lies in its derivatization to form fused heterocyclic systems. By leveraging the reactivity of its functional groups, chemists can construct bicyclic and polycyclic structures with diverse applications.

Synthesis of Pyrazolo[1,5-a]pyrimidines

While direct synthesis from this compound is a subject of ongoing research, analogous 5-aminopyrazole precursors are widely used for the synthesis of pyrazolo[1,5-a]pyrimidines. These fused heterocycles are of significant interest due to their structural similarity to purines and their associated biological activities. The general synthetic approach involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.

In the context of this compound, a potential pathway would involve the initial conversion of one of the bromine atoms to an amino group, followed by cyclization. Palladium-catalyzed reactions have been shown to be effective in the synthesis of pyrazolo[1,5-a]pyrimidines from β-halovinyl aldehydes and aminopyrazoles, suggesting a plausible route for utilizing the reactivity of the dibromo-pyrazole. nih.govrsc.org

| Precursor | Reagent | Resulting Fused System |

| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Pyrazolo[1,5-a]pyrimidine |

| 3-Aminopyrazole | β-Halovinyl Aldehyde (Pd-catalyzed) | Pyrazolo[1,5-a]pyrimidine |

Construction of Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridines, another important class of fused heterocycles, often proceeds through the reaction of 5-aminopyrazoles with various carbonyl compounds. nih.govnih.gov The construction of the pyridine (B92270) ring onto the pyrazole core can be achieved through various cyclocondensation strategies.

For this compound, a synthetic strategy could involve the selective functionalization of the bromine atoms to introduce functionalities that can participate in ring-closing reactions. For instance, conversion of a bromine to an amino group and subsequent reaction with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone can lead to the formation of the pyrazolo[3,4-b]pyridine scaffold.

| Precursor | Reaction Type | Key Reagents |

| 5-Aminopyrazole | Cyclocondensation | 1,3-Dicarbonyl Compounds |

| 5-Aminopyrazole | Michael Addition/Cyclization | α,β-Unsaturated Ketones |

A Building Block for Functional Materials and Polymers

The unique electronic properties and the potential for extensive functionalization make this compound an attractive monomer for the development of novel functional materials and polymers.

The presence of two bromine atoms allows for its use in polycondensation reactions, such as Suzuki or Stille coupling, to form conjugated polymers. nih.govmdpi.com These polymers, incorporating the pyrazole moiety into their backbone, can exhibit interesting photophysical and electronic properties, making them potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Pyrazole derivatives, in general, are known for their blue-emitting properties and are utilized in OLEDs. researchgate.netjmaterenvironsci.comnih.gov

Furthermore, the nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, opening up the possibility of using this compound or its derivatives as ligands for the synthesis of metal-organic frameworks (MOFs). digitellinc.comresearchgate.netrsc.org By carefully designing the organic linker, MOFs with specific pore sizes and functionalities can be constructed for applications in gas storage, separation, and catalysis.

Integration into Catalytic Systems

The utility of pyrazole derivatives in catalysis is largely attributed to their ability to act as ligands, forming stable complexes with a variety of metal ions. These metal complexes can then function as highly effective catalysts in a range of chemical transformations. The specific structural features of this compound make it a particularly interesting candidate for ligand synthesis.

The nitrogen atoms of the pyrazole ring can coordinate with metal centers, while the bromine atoms can be substituted through cross-coupling reactions to introduce other functional groups, thereby tuning the electronic and steric properties of the resulting ligand. This adaptability is crucial for designing catalysts with high activity and selectivity for specific reactions.

While direct research on the catalytic applications of this compound is still an expanding area, the broader class of pyrazole-based ligands has seen extensive use in various catalytic processes. For instance, pyrazole-derived ligands have been successfully employed in:

Cross-Coupling Reactions: Palladium complexes of pyrazole-based ligands have demonstrated high efficiency in Suzuki, Heck, and Sonogashira coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Oxidation Catalysis: Manganese and iron complexes incorporating pyrazole ligands have been investigated as catalysts for oxidation reactions, including the epoxidation of alkenes and the oxidation of alcohols.

Polymerization: As will be discussed further, certain pyrazole compounds themselves can act as solid catalysts in polymerization reactions.

The synthesis of metal-organic frameworks (MOFs) and coordination polymers using pyrazole-based linkers is another promising avenue. These materials possess high surface areas and tunable pore sizes, making them excellent candidates for heterogeneous catalysis. The bifunctional nature of molecules like this compound, with its coordinating nitrogen atoms and reactive bromine atoms, could be leveraged to construct robust and catalytically active MOFs.

Role in Polymer Chemistry

The incorporation of heterocyclic rings into polymer backbones is a well-established strategy for developing materials with enhanced thermal stability, specific optical properties, and improved mechanical strength. Pyrazole-containing polymers, in particular, have garnered significant interest.

The compound 3,5-Dibromo-1H-pyrazole itself has been identified as a solid catalyst for copolymerization reactions. chemicalbook.com This suggests that its derivatives, including the 4-carbonitrile variant, could play a dual role in polymer synthesis, acting as both a comonomer and a catalyst.

The presence of two bromine atoms on the pyrazole ring of this compound opens up possibilities for its use as a monomer in polycondensation and cross-coupling polymerization reactions. For example, through reactions like Suzuki or Stille coupling, it can be linked with other monomers to create conjugated polymers. These types of polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique electronic and photophysical properties.

Furthermore, the nitrile group can be chemically modified post-polymerization to introduce other functionalities, allowing for the fine-tuning of the polymer's properties. The pyrazole ring itself contributes to the thermal stability of the resulting polymer.

Below is a table summarizing the potential applications of this compound in these fields, based on the known reactivity of its functional groups and the broader class of pyrazole compounds.

| Application Area | Potential Role of this compound | Key Functional Groups Involved | Resulting Products/Materials |

| Catalysis | Ligand for metal catalysts | Pyrazole Nitrogens | Homogeneous catalysts for cross-coupling, oxidation, etc. |

| Building block for MOFs | Pyrazole Nitrogens, Bromine atoms (for post-synthetic modification) | Heterogeneous catalysts, gas storage materials | |

| Polymer Chemistry | Monomer | Bromine atoms (for polymerization) | Conjugated polymers, high-performance thermoplastics |

| Functional comonomer | Nitrile group (for post-polymerization modification) | Functionalized polymers with tailored properties | |

| Catalyst | Pyrazole ring | Copolymers |

Q & A

Q. How should researchers address inconsistencies in synthetic yields reported across studies?

- Methodological Answer : Variability often stems from trace moisture or oxygen sensitivity. Use rigorously dried solvents, Schlenk-line techniques, and inert atmospheres. Reproduce protocols with exact reagent ratios (e.g., 7.5 equiv azido(trimethyl)silane ). Publish detailed logs of failed attempts to guide troubleshooting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.